Methyl 4-chloro-3-fluoro-2-methoxybenzoate
Description
Methyl 4-chloro-3-fluoro-2-methoxybenzoate is a substituted benzoate ester with the molecular formula C₉H₇ClFO₃ and a molecular weight of 219.61 g/mol (calculated). Its structure features a benzene ring substituted with chlorine (Cl) at position 4, fluorine (F) at position 3, and a methoxy group (-OCH₃) at position 2, esterified with a methyl group. The compound has been listed in specialty chemical catalogs (e.g., CymitQuimica) under CAS number 2114129-19-8, though it is currently discontinued .
Properties
Molecular Formula |
C9H8ClFO3 |
|---|---|
Molecular Weight |
218.61 g/mol |
IUPAC Name |
methyl 4-chloro-3-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3 |
InChI Key |
VKMRMZLTKYQRBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-3-fluoro-2-methoxybenzoate typically involves the esterification of 4-chloro-3-fluoro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-3-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Derivatives with different substituents replacing the chloro or fluoro groups.
Reduction: Methyl 4-chloro-3-fluoro-2-methoxybenzyl alcohol.
Oxidation: 4-chloro-3-fluoro-2-methoxybenzoic acid.
Scientific Research Applications
Methyl 4-chloro-3-fluoro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-fluoro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of electron-withdrawing groups (chloro and fluoro) can affect its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The compound’s unique properties arise from the positions and electronegativities of its substituents. Below is a comparative analysis with structurally related benzoate esters and acids:
Table 1: Structural and Physicochemical Comparison
Key Observations
The methoxy group (electron-donating) at position 2 may stabilize the ring via resonance, affecting hydrolysis rates compared to simpler esters like methyl 4-chlorobenzoate . Compared to carboxylic acid analogs (e.g., 4-chloro-2-fluoro-3-methylbenzoic acid), the methyl ester group reduces solubility in polar solvents but improves lipid membrane permeability .
Impact of Substituent Position :
- Fluorine at position 3 (meta to Cl) introduces steric and electronic effects distinct from fluorine at position 2 (ortho to Cl) in methyl 4-chloro-2-fluorobenzoate. This difference could influence binding in biological systems or catalytic processes .
- The methoxy group at position 2 distinguishes the target compound from analogs with alkyl groups (e.g., 3-CH₃ in 4-chloro-2-fluoro-3-methylbenzoic acid), altering hydrogen-bonding capacity and steric bulk .
Thermodynamic and Physical Properties: Higher molecular weight (219.61 g/mol) compared to simpler analogs (e.g., 170.59 g/mol for methyl 4-chlorobenzoate) suggests a higher boiling point and lower volatility.
Biological Activity
Methyl 4-chloro-3-fluoro-2-methoxybenzoate is an organic compound that has garnered attention due to its potential biological activities and applications in pharmaceuticals and agrochemicals. Its unique structural features, including the presence of chloro, fluoro, and methoxy groups, influence its chemical reactivity and biological interactions. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
Structure and Composition
This compound has the molecular formula and a molecular weight of approximately 218.61 g/mol. The compound's structure is characterized by:
- Chloro group (-Cl) : Enhances lipophilicity and potential interactions with biological targets.
- Fluoro group (-F) : Influences electronic properties and stability.
- Methoxy group (-OCH₃) : Modifies solubility and reactivity.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₉H₈ClFO₂ | Contains both chloro and fluoro substituents |
| Methyl 4-fluoro-2-methoxybenzoate | C₉H₉FO₃ | Lacks chlorine; simpler reactivity profile |
| Methyl 5-chloromethyl-2-methoxybenzoate | C₉H₉ClO₃ | Different chlorine position; potentially more reactive |
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects. Preliminary studies suggest it may interact with specific biological targets such as enzymes or receptors, which could be valuable in drug development:
- Antiviral Activity : Similar compounds have shown promise as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs), suggesting potential antiviral applications for this compound .
The exact mechanisms of action for this compound are still under investigation. However, its substituents may facilitate interactions with various biological macromolecules, enhancing its efficacy in therapeutic applications.
Case Studies
- Enzyme Interaction Studies : Investigations into enzyme-substrate interactions reveal that compounds with similar structures can inhibit key metabolic pathways in microbial systems, indicating a potential role in bioremediation or as antimicrobial agents .
- Pest Control Applications : Recent studies have demonstrated that derivatives of this compound exhibit excellent biological activity against pests like the two-spotted spider mite and brown planthopper, highlighting its utility in agrochemical formulations .
Synthesis and Derivatives
Various synthetic routes have been explored to prepare this compound and its derivatives. These methods allow for modifications that can lead to compounds with enhanced biological activities or specific functionalities .
Toxicological Studies
While the biological activity is promising, comprehensive toxicological assessments are necessary to evaluate the safety profiles of these compounds in potential therapeutic or agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
